3,3-Dimethylcyclohexylthiourea
Description
3,3-Dimethylcyclohexylthiourea is a thiourea derivative featuring a cyclohexyl ring substituted with two methyl groups at the 3,3-positions. Thiourea derivatives are widely studied for their diverse applications in medicinal chemistry, catalysis, and materials science.
Properties
Molecular Formula |
C9H18N2S |
|---|---|
Molecular Weight |
186.32 g/mol |
IUPAC Name |
(3,3-dimethylcyclohexyl)thiourea |
InChI |
InChI=1S/C9H18N2S/c1-9(2)5-3-4-7(6-9)11-8(10)12/h7H,3-6H2,1-2H3,(H3,10,11,12) |
InChI Key |
PFMLXBWLZZAHCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)NC(=S)N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural and Physicochemical Properties
Thiourea derivatives vary significantly based on substituents attached to the thiourea backbone. Below is a comparative analysis of 3,3-Dimethylcyclohexylthiourea with key structural analogs:
Table 1: Structural and Hypothesized Physicochemical Properties
Key Observations :
- Lipophilicity : this compound exhibits moderate-to-high lipophilicity (predicted LogP ~3.2), comparable to analogs with trifluoromethylphenyl groups (LogP ~4.5) but lower than highly substituted derivatives like bis(2-phenylethyl)thiourea (LogP ~5.8).
- Solubility: The dimethylcyclohexyl group reduces water solubility (<1 mg/mL) compared to polar analogs like the amino- and methoxyphenyl-substituted derivative (solubility ~10 mg/mL) .
Research Findings :
- Enzyme Inhibition : Thioureas with bulky substituents, such as this compound, are often explored as kinase inhibitors due to their ability to occupy hydrophobic regions of ATP-binding sites .
- Metabolic Stability : The dimethylcyclohexyl group may reduce oxidative metabolism compared to phenyl-substituted analogs, extending half-life in vivo .
- Chiral Selectivity : Derivatives like S,S-TUC () demonstrate the importance of stereochemistry in biological activity, a feature absent in this compound but relevant for drug design .
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